2-Bromo-3-formylpyridine
Overview
Description
2-Bromo-3-formylpyridine is a laboratory chemical . It has a molecular weight of 186.01 g/mol . The IUPAC name for this compound is 2-bromopyridine-3-carbaldehyde .
Synthesis Analysis
A study published in Nature discusses the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . This method could potentially be applied to synthesize 2-Bromo-3-formylpyridine.Molecular Structure Analysis
The molecular formula of 2-Bromo-3-formylpyridine is C6H4BrNO . The InChI string representation is InChI=1S/C6H4BrNO/c7-6-5(4-9)2-1-3-8-6/h1-4H .Physical And Chemical Properties Analysis
2-Bromo-3-formylpyridine is a yellow solid . It has a molecular weight of 186.01 g/mol . The compound has a XLogP3-AA value of 1.3, indicating its partition coefficient between octanol and water .Scientific Research Applications
Synthesis and Intermediates
- 2-Bromo-3-formylpyridine derivatives serve as key intermediates in the synthesis of various chemically significant compounds. For instance, 2- and 3-formylpyridine derivatives are prepared from corresponding nitrooxymethyl derivatives, with applications in developing potential antitumor and antiviral agents (Kinoshita & Ohishi, 1994).
- The allylation and propargylation of 3-bromo-4-formylpyridine under specific conditions result in cyclopentannulated pyridines, showcasing the versatility of bromo-formylpyridine derivatives in complex organic synthesis (Jones, Fiumana, & Escudero-Hernandez, 2000).
- Sequential Palladium-Catalyzed reactions involving bromo-chloropyridines demonstrate the utility of bromo-formylpyridine derivatives in synthesizing 2-arylpyridines, valuable in creating complexes with unique physical properties (Baloch, Roy, Bensaid, Guerchais, & Doucet, 2012).
Metal Complex Formation and Antimicrobial Activity
- Bromo-formylpyridine derivatives are used in the preparation of metal-complexing molecular rods, contributing significantly to the field of inorganic chemistry and material science (Schwab, Fleischer, & Michl, 2002).
- Novel zinc(II), copper(II), nickel(II), and cobalt(III) complexes with 2-formylpyridine derivatives exhibit interesting properties, including antioxidant, antimicrobial, and antiproliferative activities, highlighting their potential in medicinal chemistry and pharmacology (Balan, Burduniuc, Usataia, Graur, Chumakov, Petrenko, Gudumac, Gulea, & Pahonțu, 2020).
Safety And Hazards
The compound has several hazard statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301 + P312) .
properties
IUPAC Name |
2-bromopyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-6-5(4-9)2-1-3-8-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFWMEFWZWXLIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405795 | |
Record name | 2-Bromo-3-formylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-formylpyridine | |
CAS RN |
128071-75-0 | |
Record name | 2-Bromo-3-formylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromonicotinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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